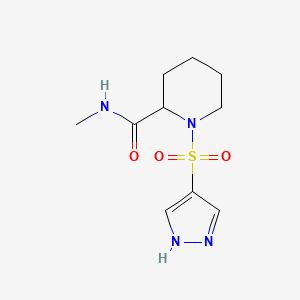
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide, also known as JNJ-1930942, is a synthetic compound that belongs to the pyridine carboxamide class. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptors are involved in the transmission of pain signals and are expressed in sensory neurons. By blocking the activity of TRPV1 receptors, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide can reduce pain perception.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. Additionally, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been shown to have anti-inflammatory effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide is its selectivity for TRPV1 receptors. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on the compound, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide. One potential direction is the investigation of its use in combination with other analgesics for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide and its potential use in the treatment of anxiety and depression. Finally, clinical trials are needed to determine the safety and efficacy of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide involves a series of chemical reactions. The starting material is 4-methylcyclohexanone, which is reacted with methylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been tested in preclinical models of chronic pain. 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has also been investigated for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-6-12(7-4-10)15-14(18)11-5-8-13(17)16(2)9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGDGFNHAVBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)


![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)